Neu5Ac alpha(2-3)Gal beta MP Glycoside
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Overview
Description
This compound is significant in glycoscience due to its ability to mimic specific glycan structures, aiding in the study of glycan-protein interactions . It is particularly useful in exploring the molecular mechanisms of glycan-mediated processes, such as cell recognition and signal transduction pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Neu5Ac alpha(2-3)Gal beta MP Glycoside involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. One common method includes the use of sialyltransferase-catalyzed reactions, where sialic acid is transferred from its activated sugar nucleotide, cytidine 5’-monophosphate-sialic acid, to suitable acceptors .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis, utilizing automated synthesizers and high-throughput purification techniques to ensure high purity and yield. The process is optimized to maintain the structural integrity of the glycoside while minimizing impurities .
Chemical Reactions Analysis
Types of Reactions: Neu5Ac alpha(2-3)Gal beta MP Glycoside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the glycoside’s functional groups, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly involves reducing agents such as sodium borohydride to alter specific functional groups.
Substitution: This reaction can introduce new functional groups into the glycoside structure, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide, electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Neu5Ac alpha(2-3)Gal beta MP Glycoside is widely used in various scientific research fields:
Mechanism of Action
Neu5Ac alpha(2-3)Gal beta MP Glycoside exerts its effects by mimicking natural glycan structures, thereby interacting with specific glycan-binding proteins. These interactions can modulate various biological processes, such as cell adhesion, immune response, and pathogen recognition . The molecular targets include sialic acid-binding immunoglobulin-like lectins (Siglecs) and other glycan-binding receptors .
Comparison with Similar Compounds
Neu5Ac alpha(2-6)Gal beta MP Glycoside: Similar structure but with a different glycosidic linkage, affecting its binding properties and biological functions.
Neu5Gc alpha(2-3)Gal beta MP Glycoside: Contains N-glycolylneuraminic acid instead of N-acetylneuraminic acid, leading to different immunological responses.
Uniqueness: Neu5Ac alpha(2-3)Gal beta MP Glycoside is unique due to its specific glycosidic linkage and the presence of N-acetylneuraminic acid, which makes it a valuable tool for studying specific glycan-mediated processes and interactions .
Properties
IUPAC Name |
(2S,4R,5R,6R)-5-acetamido-2-[(2S,3S,4S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO15/c1-10(28)25-16-13(29)7-24(23(34)35,39-20(16)17(31)14(30)8-26)40-21-18(32)15(9-27)38-22(19(21)33)37-12-5-3-11(36-2)4-6-12/h3-6,13-22,26-27,29-33H,7-9H2,1-2H3,(H,25,28)(H,34,35)/t13-,14-,15+,16-,17-,18+,19+,20-,21+,22-,24+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECZUGNGICKBGW-JNFNPIHTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3=CC=C(C=C3)OC)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@@H](O[C@H]([C@H]2O)OC3=CC=C(C=C3)OC)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659767 |
Source
|
Record name | (2S,4R,5R,6R)-5-acetamido-2-[(2S,3S,4S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
577.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159922-54-0 |
Source
|
Record name | (2S,4R,5R,6R)-5-acetamido-2-[(2S,3S,4S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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